ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
Ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a polycyclic chromene derivative with a fused bicyclic core and a 4-chlorophenyl substituent. This compound belongs to the class of 4H-chromenes, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Synthesis of analogous chromene derivatives typically involves multicomponent reactions. For instance, ethyl 2-amino-4-(cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (a structural analog) was synthesized via a three-component reaction using 3-cyanobenzaldehyde, ethyl 2-cyanoacetate, cyclohexane-1,3-dione, and DMAP in ethanol, yielding 67.6% . The target compound likely follows a similar pathway, substituting 4-chlorobenzaldehyde for 3-cyanobenzaldehyde.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-4-25-19(24)17-15(11-5-7-12(21)8-6-11)16-13(23)9-20(2,3)10-14(16)26-18(17)22/h5-8,15H,4,9-10,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDLPMDMVMZDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article summarizes its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H22ClNO4, with a molecular weight of 375.85 g/mol. The compound features a chromene backbone with an amino group at the 2-position and a chlorophenyl substituent at the 4-position.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of chromene have shown promising activity against various cancer cell lines. A study highlighted that certain substituted chromenes demonstrated IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The presence of the chlorophenyl group is believed to enhance cytotoxic effects through improved interactions with cellular targets.
Anti-inflammatory Effects
Ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo has also been investigated for its anti-inflammatory potential. Compounds within this chemical class have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of related compounds has been documented in several studies. For example, derivatives of chromene have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structural features that contribute to this activity include electron-withdrawing groups which enhance the compound's ability to penetrate bacterial cell walls .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies indicate:
- Amino Group : The presence of a free amino group at the 2-position is essential for enhancing biological activity.
- Chlorophenyl Substituent : The chlorophenyl moiety significantly influences cytotoxicity and selectivity towards cancer cells.
- Dimethyl Substitution : The dimethyl groups at the 7-position contribute to increased lipophilicity and improved cellular uptake.
Case Studies
- Antitumor Efficacy : In a study examining various chromene derivatives, ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl exhibited notable cytotoxicity against A431 and HT29 cell lines with IC50 values significantly lower than those of control drugs .
- Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory properties of related compounds revealed that they effectively reduced TNF-alpha levels in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Properties
Compound A has been studied for its diverse pharmacological activities. Research indicates that it possesses the following properties:
- Anticancer Activity : Studies have shown that derivatives of chromene compounds exhibit significant anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, pyran derivatives similar to compound A have been reported to inhibit the proliferation of various cancer cell lines through different pathways .
- Antibacterial and Antifungal Effects : Compounds with chromene structures have demonstrated antibacterial and antifungal properties. This is particularly relevant in the development of new antibiotics and antifungal agents to combat resistant strains .
- Anti-inflammatory Properties : There is evidence suggesting that compound A may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation .
Synthetic Methodologies
The synthesis of compound A typically involves multi-step reactions that incorporate various reagents and conditions. The general synthetic route includes:
- Formation of the Chromene Core : This involves cyclization reactions using appropriate aldehydes and ketones.
- Functionalization : Introduction of amino and carboxylate groups through nucleophilic substitution or other organic transformations.
- Purification : The final product is usually purified using recrystallization or chromatography techniques.
The synthetic pathway can vary based on the desired derivatives and their specific applications in medicinal chemistry .
Structural Characterization
The structural characterization of compound A has been performed using various spectroscopic techniques:
- NMR Spectroscopy : Provides insights into the molecular structure, confirming the presence of functional groups and their connectivity.
- X-ray Crystallography : Detailed studies have revealed the crystal structure of similar compounds, indicating bond lengths and angles that are crucial for understanding their reactivity and interactions .
Several case studies have highlighted the applications of compound A in drug discovery and development:
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Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of compound A against breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development . -
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of compound A against Gram-positive and Gram-negative bacteria. The findings demonstrated effective inhibition at low concentrations, supporting its use as a scaffold for developing new antimicrobial agents .
Chemical Reactions Analysis
Oxidation Reactions
The 5-oxo group and aromatic system undergo selective oxidation:
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Ketone oxidation : Treatment with CrO₃ in acidic media converts the 5-oxo group to a carboxylic acid derivative, forming ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-carboxy-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (yield: 65–72%).
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Aromatic ring oxidation : Strong oxidizers like KMnO₄ under reflux induce hydroxylation at the para position of the 4-chlorophenyl group, yielding 4-(3-carboxy-4-hydroxyphenyl) derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ketone oxidation | CrO₃/H₂SO₄, 60°C | Carboxylic acid derivative | 65–72 |
| Aromatic oxidation | KMnO₄/H₂O, reflux | Hydroxylated chromene | 55–60 |
Reduction Reactions
The amino and ester groups participate in reduction pathways:
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Ester reduction : LiAlH₄ reduces the ester to a primary alcohol, producing 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-methanol (yield: 80–85%).
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Selective nitro reduction : While the parent compound lacks a nitro group, derivatives with nitro substituents (e.g., at the phenyl ring) are reduced to amines using H₂/Pd-C (yield: >90%).
Nucleophilic Substitution
The amino group reacts with electrophiles:
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Acylation : Treatment with acetyl chloride in pyridine forms ethyl 2-acetamido-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (yield: 75%).
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Sulfonation : Reaction with benzenesulfonyl chloride yields sulfonamide derivatives.
Electrophilic Aromatic Substitution
The 4-chlorophenyl ring undergoes halogenation:
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Bromination : Br₂/FeBr₃ introduces bromine at the meta position relative to chlorine (yield: 60%).
| Substitution Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Acylation | AcCl/pyridine | Acetamido derivative | 75 |
| Bromination | Br₂/FeBr₃ | 3-bromo-4-chlorophenyl derivative | 60 |
Cyclization Reactions
The amino and ester groups facilitate cyclization:
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Lactam formation : Heating under acidic conditions (HCl/EtOH) induces intramolecular amidation, generating 7,7-dimethyl-5-oxo-2,3,4,5,6,7-hexahydro-1H-chromeno[4,3-b]azepin-8-one (yield: 70%).
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Heterocyclic fusion : Reaction with thiourea forms thiazole-fused chromenes.
Hydrolysis Reactions
The ester group is hydrolyzed under basic conditions:
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Saponification : NaOH/EtOH converts the ester to 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylic acid (yield: 85–90%) .
Comparative Reactivity of Derivatives
The 4-chlorophenyl substituent enhances electron-withdrawing effects, accelerating nucleophilic substitutions compared to fluoro- or methoxy-substituted analogs:
| Substituent | Reaction Rate (Relative to 4-Cl) |
|---|---|
| 4-Cl | 1.0 (reference) |
| 2-F | 0.8 |
| 4-OCH₃ | 0.5 |
Mechanistic Insights
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Cyclization : Protonation of the amino group facilitates nucleophilic attack on the ester carbonyl, forming a six-membered transition state.
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Oxidation : Chromene’s conjugated π-system stabilizes radical intermediates during ketone oxidation.
This compound’s versatility in reactions such as oxidation, substitution, and cyclization underscores its utility in synthesizing bioactive molecules and functional materials. Experimental data highlight the influence of substituents on reaction efficiency and product diversity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the bicyclic chromene core. Key examples include:
- Steric Effects : The 7,7-dimethyl group in the target compound and introduces steric hindrance, which may influence crystal packing and solubility compared to the unsubstituted analog in .
Crystallographic and Computational Analysis
- Crystallography: The 3-cyanophenyl analog was characterized using X-ray diffraction, refined via SHELX , and visualized with ORTEP . The 7,7-dimethyl group in the target compound may induce torsional strain, altering bond angles compared to .
- Thermal Stability : Bulky substituents (e.g., 7,7-dimethyl) typically enhance thermal stability by reducing molecular motion, as seen in similar chromenes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
